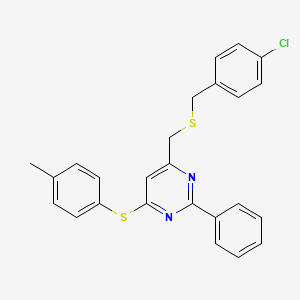
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-phenylpyrimidine is a useful research compound. Its molecular formula is C25H21ClN2S2 and its molecular weight is 449.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-phenylpyrimidine (CAS No. 338960-89-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.
- Molecular Formula : C24H20ClN3S2
- Molecular Weight : 450.02 g/mol
- Structure : The compound features a pyrimidine core substituted with various sulfanyl groups and aromatic rings, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:
-
Antibacterial Activity :
- The compound has shown promising results against several bacterial strains. In vitro studies indicate significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, which suggests moderate antibacterial properties.
-
Anticancer Activity :
- Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines.
- Table 1: Anticancer Activity Against Different Cell Lines
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
- Table 2: Enzyme Inhibition Data
The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological targets:
- Antibacterial Mechanism : The sulfanyl groups enhance the lipophilicity of the molecule, allowing better penetration through bacterial membranes.
- Anticancer Mechanism : The compound induces apoptosis via the intrinsic pathway, as evidenced by increased caspase activity in treated cancer cells.
Toxicity and Safety Profile
Preliminary toxicity studies indicate that the compound has a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg. However, further studies are necessary to fully establish its safety in long-term use.
科学的研究の応用
Anticancer Properties
Pyrimidine derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance, studies have demonstrated that pyrimidine-based compounds exhibit significant cytotoxic effects against breast, ovarian, and lung cancer cells .
- Mechanism of Action : These compounds often act by interfering with DNA synthesis or function, affecting cell proliferation and survival pathways. In particular, the presence of sulfanyl groups is believed to enhance their interaction with biological targets.
Antifungal Activity
Recent advances in drug discovery highlight the antifungal potential of pyrimidine derivatives. In vitro studies have shown that certain pyrimidines exhibit potent activity against fungal strains such as Candida albicans and Saccharomyces cerevisiae, outperforming traditional antifungal agents like Fluconazole .
- Efficacy : The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be significantly lower than those of established antifungals, indicating a promising therapeutic profile .
Synthesis and Derivatives
The synthesis of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-phenylpyrimidine involves multi-step organic reactions that may include:
- Formation of Pyrimidine Ring : Utilizing starting materials like urea and aldehydes.
- Sulfanylation : Introducing sulfanyl groups through nucleophilic substitution reactions.
- Final Modifications : Adding chlorobenzyl and methylphenyl groups to enhance biological activity.
This synthetic pathway allows for the creation of various analogs that can be tested for improved efficacy or reduced toxicity .
Case Studies
- Anticancer Activity Evaluation :
- Antifungal Screening :
特性
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2S2/c1-18-7-13-23(14-8-18)30-24-15-22(17-29-16-19-9-11-21(26)12-10-19)27-25(28-24)20-5-3-2-4-6-20/h2-15H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEDPHWOLXIVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













